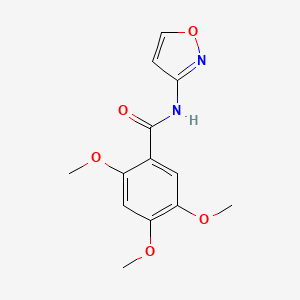![molecular formula C12H13N3O5 B6043241 4-[2-(2,4-dinitrophenyl)vinyl]morpholine](/img/structure/B6043241.png)
4-[2-(2,4-dinitrophenyl)vinyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2,4-dinitrophenyl)vinyl]morpholine is a chemical compound that belongs to the family of nitroaromatic compounds. It is also known as DNPM and is widely used in scientific research applications. DNPM is synthesized through a multistep reaction process, and the final product is a yellow crystalline solid.
作用機序
DNPM selectively inhibits the function of the NMDA receptor by binding to a specific site on the receptor. This binding prevents the activation of the receptor by the neurotransmitter glutamate, which leads to a decrease in the activity of the receptor. The NMDA receptor is involved in the regulation of synaptic plasticity, which is the ability of the brain to change and adapt in response to experience. By selectively inhibiting the function of the NMDA receptor, DNPM can be used to study the role of this receptor in various neurological disorders.
Biochemical and Physiological Effects:
DNPM has been shown to have a number of biochemical and physiological effects. It has been shown to selectively inhibit the function of the NMDA receptor, which leads to a decrease in the activity of the receptor. This decrease in activity has been shown to affect various physiological processes, such as learning and memory, synaptic plasticity, and neuronal development. DNPM has also been shown to have neuroprotective effects, particularly in models of ischemic brain injury.
実験室実験の利点と制限
The use of DNPM in scientific research has a number of advantages and limitations. One advantage is its selectivity for the NMDA receptor, which allows for the study of the role of this receptor in various neurological disorders. Another advantage is its ability to selectively inhibit the function of the receptor, which allows for the study of the effects of this inhibition on various physiological processes. One limitation is its potential toxicity, particularly at high doses. Another limitation is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental paradigms.
将来の方向性
There are a number of future directions for DNPM research. One direction is the study of the role of the NMDA receptor in various neurological disorders, particularly those that are associated with cognitive dysfunction. Another direction is the development of new compounds that are selective for the NMDA receptor and have improved pharmacokinetic properties. Finally, the use of DNPM in combination with other compounds, such as other NMDA receptor antagonists or drugs that target other neurotransmitter systems, may provide new insights into the role of the NMDA receptor in various physiological processes.
合成法
The synthesis of DNPM involves a multistep reaction process. The first step involves the reaction of morpholine with acetic anhydride to form N-acetoxymorpholine. This intermediate product is then reacted with 2,4-dinitrobenzaldehyde to form the final product, 4-[2-(2,4-dinitrophenyl)vinyl]morpholine. The reaction is carried out in the presence of a catalyst, such as piperidine, and the final product is obtained as a yellow crystalline solid.
科学的研究の応用
DNPM is widely used in scientific research applications, particularly in the field of neuroscience. It is used as a tool to study the function of neurotransmitter receptors, particularly the glutamate receptor. DNPM has been shown to selectively inhibit the function of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. DNPM is also used to study the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
4-[(E)-2-(2,4-dinitrophenyl)ethenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5/c16-14(17)11-2-1-10(12(9-11)15(18)19)3-4-13-5-7-20-8-6-13/h1-4,9H,5-8H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZWGVFIDMJNIH-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-hydroxypiperidin-1-yl)ethyl]-8-methylquinazolin-4(3H)-one](/img/structure/B6043162.png)
![4-methoxy-N-[2,2,2-trichloro-1-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B6043167.png)
![7-[(6-fluoro-2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6043173.png)
![2-(methoxymethyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6043177.png)
![2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B6043182.png)
![1-[2-methoxy-4-({[2-(2-methylphenyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6043192.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-4-(2,2-diphenylethyl)-2-piperazinone](/img/structure/B6043201.png)
![N-[4-benzoyl-1-(2-hydroxyethyl)-1H-benzimidazol-5-yl]-2-chloroacetamide](/img/structure/B6043205.png)
![3-[5-(4-chlorophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B6043233.png)
![N-(4-bromophenyl)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B6043242.png)
![2-methoxy-6-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B6043246.png)

![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide](/img/structure/B6043256.png)
![2-(3-methoxypropanoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6043258.png)